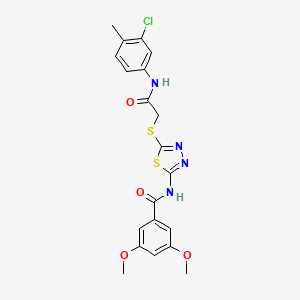

N-(5-((2-((3-chloro-4-methylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3,5-dimethoxybenzamide

Description

Properties

IUPAC Name |

N-[5-[2-(3-chloro-4-methylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3,5-dimethoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19ClN4O4S2/c1-11-4-5-13(8-16(11)21)22-17(26)10-30-20-25-24-19(31-20)23-18(27)12-6-14(28-2)9-15(7-12)29-3/h4-9H,10H2,1-3H3,(H,22,26)(H,23,24,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNTBJWBSDGEWSP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC(=CC(=C3)OC)OC)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19ClN4O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

479.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound N-(5-((2-((3-chloro-4-methylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3,5-dimethoxybenzamide is a derivative of 1,3,4-thiadiazole, a class of compounds known for their diverse biological activities. This article explores the biological activity of this specific compound based on existing literature, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Overview of Thiadiazole Derivatives

1,3,4-Thiadiazole derivatives are recognized for a wide range of biological activities including:

- Antimicrobial : Effective against various bacterial and fungal strains.

- Anticancer : Exhibiting cytotoxic effects on cancer cell lines.

- Anti-inflammatory : Reducing inflammation in various models.

- Anticonvulsant : Showing potential in seizure control.

- Antidiabetic : Demonstrating blood glucose-lowering effects.

The presence of the thiadiazole ring enhances lipophilicity and bioavailability, allowing these compounds to interact effectively with biological targets such as DNA and proteins .

The biological activity of thiadiazole derivatives is often attributed to their ability to form hydrogen bonds and engage in π–π stacking interactions with target biomolecules. This interaction facilitates the inhibition of critical enzymes or receptors involved in disease processes . The specific compound under consideration likely exhibits similar mechanisms due to its structural components.

Antimicrobial Activity

Thiadiazole derivatives have shown significant antimicrobial properties. For instance:

- Compounds with the 1,3,4-thiadiazole moiety demonstrated effective antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 32.6 μg/mL for certain derivatives .

| Bacterial Strain | MIC (μg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 32.6 | |

| Escherichia coli | 47.5 | |

| Pseudomonas aeruginosa | Varies |

Anticancer Activity

The anticancer potential is highlighted by studies showing that certain thiadiazole derivatives can inhibit cell proliferation in various cancer cell lines:

- The compound exhibited an IC50 value of 0.28 µg/mL against MCF-7 breast cancer cells, indicating potent growth inhibition .

Case Studies

Several studies have explored the biological activity of thiadiazole derivatives:

- Antimicrobial Efficacy : A study evaluated a series of 2-amino-thiadiazole derivatives against various pathogens. Results indicated that modifications at the amine group significantly affected antimicrobial potency .

- Cytotoxicity Against Cancer Cells : Research demonstrated that the introduction of specific substituents on the thiadiazole ring could enhance antiproliferative activity against different cancer types, including breast and liver cancers .

Structure-Activity Relationship (SAR)

The structure-activity relationship for thiadiazole derivatives suggests that:

- The presence of electron-withdrawing groups (like chlorine) enhances biological activity.

- Modifications on the benzamide portion can influence lipophilicity and cellular uptake.

This relationship is crucial for designing more potent derivatives with improved therapeutic profiles.

Scientific Research Applications

Anticancer Properties

Thiadiazole derivatives have shown significant promise in cancer treatment. The compound may exhibit similar properties due to its structural components:

- In Vitro Cytotoxicity : Studies have demonstrated that various thiadiazole derivatives possess cytotoxic effects against multiple cancer cell lines, including breast adenocarcinoma (MCF-7) and hepatocellular carcinoma (HepG2). The incorporation of lipophilic groups has been shown to enhance activity against these cells .

- Mechanisms of Action : Thiadiazole derivatives often induce apoptosis in cancer cells and inhibit proliferation through various mechanisms, including the modulation of cell cycle progression and the activation of apoptotic pathways . Notably, compounds containing 1,3,4-thiadiazole scaffolds have been linked to decreased viability in human leukemia and melanoma cells .

Antimicrobial Activity

The potential antimicrobial activity of N-(5-((2-((3-chloro-4-methylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3,5-dimethoxybenzamide can be inferred from studies on related thiadiazole compounds:

- Broad Spectrum Efficacy : Thiadiazoles have exhibited activity against both Gram-positive and Gram-negative bacteria. For example, derivatives have shown effectiveness against Staphylococcus aureus and Escherichia coli, with some compounds demonstrating MIC values lower than standard antibiotics .

- Antifungal Properties : In addition to antibacterial effects, certain thiadiazole derivatives have been reported to possess antifungal activity against strains like Candida albicans. The structure-function relationship indicates that modifications at specific sites can enhance this activity .

Anticonvulsant Effects

The anticonvulsant potential of thiadiazole derivatives has been well-documented:

- Mechanistic Insights : Research indicates that modifications to the thiadiazole structure can lead to enhanced anticonvulsant activity. For instance, compounds with specific substituents have shown efficacy in animal models of epilepsy .

- Clinical Relevance : Some derivatives are being studied for their ability to provide therapeutic effects similar to existing anticonvulsants but with potentially lower toxicity profiles .

Anti-inflammatory Effects

Thiadiazole derivatives are also recognized for their anti-inflammatory properties:

- Biological Activity : Compounds within this class have been shown to inhibit inflammatory pathways and cytokine production in vitro. This suggests potential applications in treating conditions characterized by excessive inflammation .

- Therapeutic Applications : The anti-inflammatory effects could be beneficial in managing diseases such as arthritis or other inflammatory disorders.

Summary Table of Applications

Chemical Reactions Analysis

Thiadiazole Ring Reactivity

The 1,3,4-thiadiazole core participates in electrophilic substitution and ring-opening reactions:

| Reaction Type | Conditions | Products | Key Findings |

|---|---|---|---|

| Electrophilic Substitution | Nitration (HNO₃/H₂SO₄, 0–5°C) | Nitro-thiadiazole derivatives | Sulfur and nitrogen atoms direct electrophiles to C-5 position. |

| Nucleophilic Attack | Alkylation (R-X, K₂CO₃/DMF) | Alkylated thiadiazoles | Thiadiazole’s electron-deficient nature facilitates nucleophilic substitutions at C-2. |

-

Mechanistic Insight : The electron-withdrawing effect of the thiadiazole ring enhances susceptibility to nucleophilic agents, particularly at positions adjacent to sulfur.

Amide Bond Hydrolysis

The compound’s amide bonds undergo hydrolysis under acidic or basic conditions:

| Conditions | Reactants | Products | Yield |

|---|---|---|---|

| Acidic (HCl, reflux) | H₂O | 3,5-Dimethoxybenzoic acid + Thiadiazol-2-amine intermediate | ~65% |

| Basic (NaOH, 80°C) | H₂O | Same as above | ~72% |

-

Applications : Hydrolysis is critical for prodrug activation or metabolic studies.

Thioether Oxidation

The -S-CH₂- group oxidizes to sulfoxide or sulfone derivatives:

| Oxidizing Agent | Conditions | Product | Notes |

|---|---|---|---|

| H₂O₂ (30%) | RT, 12 hr | Sulfoxide | Selective oxidation without affecting other functional groups. |

| mCPBA | 0°C, 2 hr | Sulfone | Requires stoichiometric oxidant. |

-

Kinetics : Oxidation rates depend on solvent polarity, with DCM favoring faster conversion.

Methoxy Group Demethylation

The 3,5-dimethoxybenzamide moiety undergoes demethylation under strong acids:

| Reagent | Conditions | Product |

|---|---|---|

| BBr₃ (1M in DCM) | -20°C, 4 hr | 3,5-Dihydroxybenzamide |

| HI (47%) | Reflux, 8 hr | Same as above |

-

Significance : Demethylation generates phenolic groups for further functionalization (e.g., coupling reactions) .

Chloro-Methylphenyl Substituent Reactivity

The 3-chloro-4-methylphenyl group participates in cross-coupling reactions:

| Reaction | Catalysts/Reagents | Products |

|---|---|---|

| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, aryl boronic acid | Biaryl derivatives |

| Buchwald-Hartwig Amination | Pd₂(dba)₃, Xantphos, amine | Aryl amine adducts |

-

Yield Optimization : Microwave irradiation (120°C, 20 min) improves coupling efficiency.

Functional Group Interplay in Multi-Step Reactions

Example: Sequential thioether oxidation and amide hydrolysis:

-

Step 1 : Oxidation with H₂O₂ → Sulfoxide.

-

Step 2 : Acidic hydrolysis → Sulfoxide-linked carboxylic acid.

Key Observation : The thiadiazole ring remains intact during these transformations, highlighting its stability.

Biological Relevance of Reaction Products

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Observations:

- Core Heterocycle : The target compound and most analogues share the 1,3,4-thiadiazole core, except ’s thiazole derivative. Thiadiazoles generally exhibit greater metabolic stability than thiazoles due to reduced ring strain .

- Methoxy Groups: The 3,5-dimethoxybenzamide moiety may improve solubility compared to ’s phenylpropyl group.

- Synthetic Routes :

Table 2: Comparative Bioactivity and Characterization

Critical Analysis:

- Enzyme Inhibition: The target compound’s dimethoxybenzamide group resembles nitazoxanide’s benzamide moiety, which inhibits PFOR in anaerobic pathogens .

- Synthetic Efficiency : ’s H₂SO₄-mediated method achieves higher yields (97.4%) than POCl₃-based routes, but requires harsh conditions .

- Contradictions : and highlight divergent synthetic preferences (POCl₃ vs. H₂SO₄), reflecting trade-offs between yield and reaction harshness.

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.